Fgfr4-IN-6
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Overview
Description
Fgfr4-IN-6 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several cancers, making it a promising therapeutic target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Fgfr4-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Fgfr4-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR4 signaling pathways and their role in various cellular processes
Biology: Employed in cell-based assays to investigate the effects of FGFR4 inhibition on cell proliferation, differentiation, and migration
Medicine: Explored as a potential therapeutic agent for cancers with dysregulated FGFR4 signaling, such as hepatocellular carcinoma and rhabdomyosarcoma
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR4 inhibitors
Mechanism of Action
Fgfr4-IN-6 exerts its effects by binding to the ATP-binding site of FGFR4, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cellular processes such as proliferation and migration. The primary molecular targets include the RAS-MAPK-ERK and PI3K-AKT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fgfr4-IN-6 include other FGFR4 inhibitors such as BLU9931, H3B-6527, and ponatinib. These compounds also target the ATP-binding site of FGFR4 but may differ in their specificity, potency, and pharmacokinetic properties .
Uniqueness
This compound is unique in its high specificity for FGFR4, minimizing off-target effects and enhancing its therapeutic potential. Its optimized pharmacokinetic profile ensures effective inhibition of FGFR4 signaling with minimal toxicity .
Properties
Molecular Formula |
C31H33N7O4 |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-N-[4-propan-2-yloxy-5-(2-pyridin-3-ylethynyl)pyridin-2-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
InChI |
InChI=1S/C31H33N7O4/c1-21(2)42-27-15-28(33-17-24(27)9-8-22-6-4-10-32-16-22)35-31(41)38-11-5-7-23-14-25(26(20-39)34-30(23)38)18-37-13-12-36(3)19-29(37)40/h4,6,10,14-17,20-21H,5,7,11-13,18-19H2,1-3H3,(H,33,35,41) |
InChI Key |
OKXXDRNCBCZCML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1C#CC2=CN=CC=C2)NC(=O)N3CCCC4=CC(=C(N=C43)C=O)CN5CCN(CC5=O)C |
Origin of Product |
United States |
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